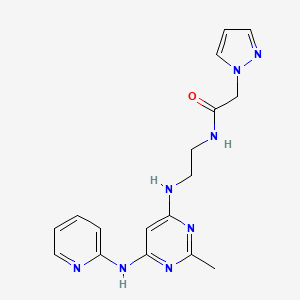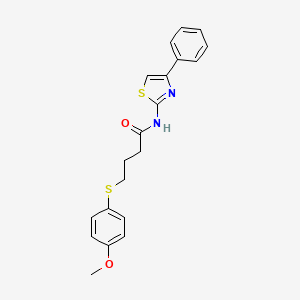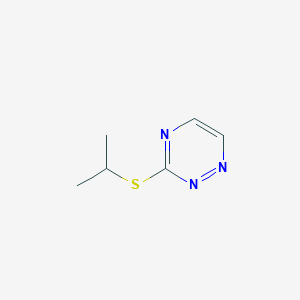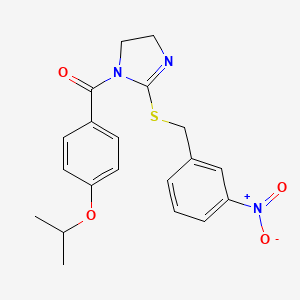![molecular formula C14H9Cl2N3OS B2875729 2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-05-7](/img/structure/B2875729.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It contains a pyridotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .Wissenschaftliche Forschungsanwendungen
Biological Applications
- BSA-Binding Studies and Potential for Biological Applications : Research into Zn(II) complexes containing a pyridyl triazine core has highlighted their potential in biological applications. These complexes demonstrate significant water solubility and have shown potent binding to bovine serum albumin (BSA), suggesting potential for serum distribution via albumins, which could be relevant for the delivery and bioavailability of drugs including those related to the chemical structure of interest (Abeydeera, Perera, & Perera, 2018).
Chemical Synthesis
- Synthesis of Nitrogen Heterocycles : The chemical framework has relevance in the synthesis of various nitrogen heterocycles, which are pivotal in pharmaceutical chemistry. For instance, new pyridine derivatives and fused pyridine structures have been synthesized, starting from compounds with similar structural motifs. These compounds have been subjected to molecular docking and screened for antimicrobial and antioxidant activities, highlighting their significance in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Material Science
- Electrochemical Properties and Electrochromic Applications : The structure-related research has extended into material science, where new monomers with similar structural features have been synthesized for electrochemical polymerization. These materials exhibit unique electrochromic properties, making them candidates for use in devices that require fast switching times and high optical contrasts. Such applications highlight the material's potential in developing advanced electronic and photonic devices (Ak, Ak, & Toppare, 2006).
Antimicrobial and Antitumor Activities
- Evaluation of Antioxidant and Antitumor Activities : Compounds synthesized from related structures have been evaluated for their antioxidant and antitumor activities, showcasing the potential of this chemical framework in contributing to the development of new therapeutic agents. These studies are crucial for identifying novel compounds with potential efficacy against various diseases, including cancer (El-Moneim, El‐Deen, & El-Fattah, 2011).
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-5-4-9(11(16)7-10)8-21-13-17-12-3-1-2-6-19(12)14(20)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOEIRGHXCYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)





![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)


